Ethyl 2-chloro-2-phenylacetate
Overview
Description
Ethyl 2-chloro-2-phenylacetate is an organic compound with the molecular formula C10H11ClO2. It is a colorless to light yellow clear liquid at room temperature. This compound is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Mechanism of Action
Target of Action
Ethyl 2-chloro-2-phenylacetate is a chemical compound that primarily targets the benzylic position in organic molecules . The benzylic position is the carbon atom adjacent to the aromatic ring, which in this case is a phenyl group .
Mode of Action
The interaction of this compound with its targets involves nucleophilic substitution and free radical reactions . In the initiating step, a succinimidyl radical is formed, which then removes a hydrogen atom from the benzylic position . This results in the formation of a new compound and the regeneration of the succinimidyl radical .
Biochemical Pathways
The reaction of this compound affects the biochemical pathways involving the benzylic position . The removal of a hydrogen atom from the benzylic position can lead to resonance stabilization . This process impacts the downstream effects of the biochemical pathways, including the formation of new compounds .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the structure of organic molecules . The removal of a hydrogen atom from the benzylic position can lead to the formation of new compounds . These changes can have various effects on the molecular and cellular level, depending on the specific context and conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and outcome of the reactions involving this compound . For example, the rate of reaction can be influenced by the difference in electronegativity of the reacting species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-2-phenylacetate can be synthesized through the reaction of ethyl chloroacetate with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like fractional distillation and crystallization are common in industrial production .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to ethyl 2-phenylacetate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can yield ethyl 2-chloro-2-phenylacetic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products:
Substitution: Ethyl 2-amino-2-phenylacetate, ethyl 2-hydroxy-2-phenylacetate.
Reduction: Ethyl 2-phenylacetate.
Oxidation: Ethyl 2-chloro-2-phenylacetic acid.
Scientific Research Applications
Ethyl 2-chloro-2-phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including drugs for treating neurological disorders.
Industry: Acts as a precursor in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
- Ethyl 2-bromo-2-phenylacetate
- Ethyl 2-iodo-2-phenylacetate
- Ethyl 2-fluoro-2-phenylacetate
Comparison: Ethyl 2-chloro-2-phenylacetate is unique due to its specific reactivity profile. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative is less reactive in nucleophilic substitution reactions but more stable and easier to handle. The boiling points and solubility of these compounds also vary, with the chloro derivative having a moderate boiling point and good solubility in organic solvents .
Properties
IUPAC Name |
ethyl 2-chloro-2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRLJXZVZZXDPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308521 | |
Record name | Ethyl α-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-33-5 | |
Record name | Ethyl α-chlorobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4773-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl chlorophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004773335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4773-33-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34191 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl α-chlorobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301308521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl chlorophenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl chlorophenylacetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW72P7QH5R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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